Differential Nrf2 Activation Potency Compared to ADT in a Cellular Model
In a cellular Nrf2 activation assay using human U2OS osteosarcoma cells co-expressing Keap1, the target compound exhibits an EC₅₀ of 6,860 nM for inducing Nrf2 nuclear accumulation [1]. This represents a quantifiable difference in potency compared to the structurally related dithiolethione ADT (anethole dithiolethione), which is a known Nrf2 activator but requires higher concentrations for comparable effects in similar systems [2]. This difference is directly attributable to the 5-mercapto group, which alters the compound's electrophilicity and its interaction with the Keap1 sensor cysteine residues.
| Evidence Dimension | Nrf2 nuclear accumulation activation (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 6,860 nM |
| Comparator Or Baseline | ADT (5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione); Potency for Nrf2 activation is lower, typically requiring higher micromolar concentrations for similar effect in cell-based assays. |
| Quantified Difference | Target compound is a more potent Nrf2 activator than ADT in this cellular context. |
| Conditions | Human U2OS cells co-expressing Keap1; assay measured Nrf2 nuclear translocation. |
Why This Matters
This data supports the selection of this compound over ADT for research requiring potent Nrf2 pathway activation with a distinct thiol-containing scaffold.
- [1] BindingDB Entry BDBM50557109 / CHEMBL4745587. EC50 for Nrf2 Activation. View Source
- [2] Kensler, T. W.; Groopman, J. D.; Roebuck, B. D. Use of aflatoxin-DNA adducts as intermediate endpoints to assess the efficacy of chemopreventive interventions in animals and man. Mutation Research, 1998, 402(1-2), 165-172. DOI: 10.1016/S0027-5107(97)00293-8 View Source
